7-Methoxy-4-nitro-2,1-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 252119: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in research and development, particularly in the areas of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 252119 involves a series of chemical reactions that require precise conditions. The exact synthetic route can vary, but it typically involves the use of specific reagents and catalysts to achieve the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of NSC 252119 is scaled up using large reactors and automated systems. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow techniques and advanced purification methods to produce high-quality NSC 252119 in large quantities.
Chemical Reactions Analysis
Types of Reactions: NSC 252119 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions: The reactions involving NSC 252119 commonly use reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary but generally include controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of NSC 252119 depend on the specific reaction and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
NSC 252119 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes, helping to develop new compounds and materials.
Biology: NSC 252119 is studied for its potential biological activities, including its effects on cellular processes and its use in drug development.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets and pathways.
Industry: NSC 252119 is used in the development of industrial chemicals and materials, contributing to advancements in manufacturing and technology.
Mechanism of Action
The mechanism of action of NSC 252119 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
NSC 252119 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 10219: Known for its use as a reducing agent in chemical reactions.
NSC 53324: Studied for its potential biological activities and therapeutic properties.
Properties
CAS No. |
10202-98-9 |
---|---|
Molecular Formula |
C8H6N2O4 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
7-methoxy-4-nitro-2,1-benzoxazole |
InChI |
InChI=1S/C8H6N2O4/c1-13-7-3-2-6(10(11)12)5-4-14-9-8(5)7/h2-4H,1H3 |
InChI Key |
BWARQKWKAALEAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CON=C12)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.